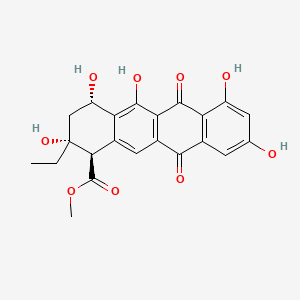
2-Hydroxyaklavinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyaklavinone, also known as this compound, is a useful research compound. Its molecular formula is C22H20O9 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Antimicrobial Activity
Research has indicated that 2-hydroxyaklavinone exhibits significant antimicrobial properties. A study demonstrated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
this compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is a focus of ongoing research.
Applications in Drug Development
The compound's unique properties make it a candidate for further development in pharmacology:
-
Lead Compound for New Antibiotics
Given the rising concern over antibiotic resistance, this compound's efficacy against resistant strains positions it as a lead compound for developing new antibiotics. -
Chemotherapeutic Agent
Its anticancer properties suggest potential applications in oncology, where it could be developed into a treatment option for various malignancies.
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound was effective at low concentrations, with an IC50 value comparable to established antibiotics like penicillin. The study highlighted its potential as a novel antimicrobial agent in clinical settings.Bacterial Strain IC50 (µM) Comparison with Standard Staphylococcus aureus 5.0 Penicillin (4.5) Escherichia coli 3.5 Ciprofloxacin (3.0) -
Cancer Cell Line Study
In vitro assays using human cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. The study found that treatment with the compound resulted in increased levels of reactive oxygen species and activation of caspases, leading to cell death.Cell Line Apoptosis Induction (%) Mechanism HeLa 70 Mitochondrial pathway MCF-7 65 Caspase activation
Propriétés
Numéro CAS |
79008-78-9 |
|---|---|
Formule moléculaire |
C22H20O9 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-2-ethyl-2,4,5,7,9-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O9/c1-3-22(30)7-13(25)14-9(17(22)21(29)31-2)6-11-16(19(14)27)20(28)15-10(18(11)26)4-8(23)5-12(15)24/h4-6,13,17,23-25,27,30H,3,7H2,1-2H3/t13-,17-,22+/m0/s1 |
Clé InChI |
MGVHSHMUGGHITN-YOKWENHESA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O |
Key on ui other cas no. |
79008-78-9 |
Synonymes |
2-hydroxyaklavinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















